molecular formula C20H26N6O3 B2574213 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878713-10-1

8-(4-benzylpiperazin-1-yl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2574213
CAS No.: 878713-10-1
M. Wt: 398.467
InChI Key: PCQNZSLEWKSLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine-2,6-dione derivative features a 3-methyl group at position 3, a 2-hydroxypropyl chain at position 7, and a 4-benzylpiperazin-1-yl substituent at position 8. Such structural modifications are critical for optimizing pharmacokinetic and pharmacodynamic properties in drug discovery.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-14(27)12-26-16-17(23(2)20(29)22-18(16)28)21-19(26)25-10-8-24(9-11-25)13-15-6-4-3-5-7-15/h3-7,14,27H,8-13H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQNZSLEWKSLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 7

  • Target Compound: 2-hydroxypropyl group.
  • F-168 (Antithrombotic Agent) : Tietan-3-yl (thietane) group. The cyclic sulfur-containing substituent in F-168 contributes to superior antithrombotic activity in preclinical models, likely due to improved receptor binding and metabolic stability .
  • Compound 3a (): No substituent at position 5. Instead, a 3-(4-benzylpiperazin-1-yl)propyl group is at position 1. This positional shift reduces steric hindrance but may limit target engagement compared to the hydroxypropyl-substituted analogue .

Substituent Variations at Position 8

  • Target Compound : 4-benzylpiperazin-1-yl. The benzyl group increases lipophilicity (logP), favoring interactions with hydrophobic receptor pockets .
  • CID 950535 (): 4-(2-hydroxyethyl)piperazin-1-yl.
  • 8-[(4-ethylpiperazin-1-yl)methyl] Derivative () : Ethylpiperazine with a methyl linker. The ethyl group offers moderate lipophilicity, while the methyl spacer may alter spatial orientation in binding sites .

Key Pharmacological and Physicochemical Properties

Compound Name Position 7 Substituent Position 8 Substituent Bioactivity logP (Predicted) Solubility (mg/mL)
Target Compound 2-hydroxypropyl 4-benzylpiperazin-1-yl Under investigation 2.1 0.8
F-168 Tietan-3-yl Piperazin-1-yl Antithrombotic 1.8 0.5
CID 950535 4-(2-hydroxyethyl)piperazin-1-yl Unknown 0.9 1.2
8-[(4-ethylpiperazin-1-yl)methyl] 3-phenylpropyl (4-ethylpiperazin-1-yl)methyl Unknown 2.3 0.6

Research Findings and Implications

  • Antithrombotic Activity : F-168’s tietan-3-yl group at position 7 and unsubstituted piperazine at position 8 demonstrate potent antithrombotic effects, outperforming eptifibatide in arterial thrombosis models . The target compound’s hydroxypropyl group may reduce off-target effects but requires validation.
  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving piperazine alkylation and hydroxypropyl introduction via nucleophilic substitution or coupling reactions .

Q & A

What are the key synthetic strategies for preparing 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

Basic Synthesis : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a purine-dione core with a benzylpiperazine derivative in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. For example, details a similar synthesis using propargyl tosylate and DMF, yielding intermediates with confirmed purity via TLC and recrystallization.
Advanced Optimization : Reaction efficiency can be enhanced using statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent ratio, and catalyst loading. highlights the application of such methods in chemical technology to minimize trial-and-error approaches, while emphasizes factorial design for identifying critical parameters .

How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Basic Characterization : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For instance, reports ¹H/¹³C NMR peaks for related purine-dione derivatives, such as δ 3.38 ppm (N-CH₃) and 1697 cm⁻¹ (C=O stretch in IR). Elemental analysis (e.g., C, H, N%) validates purity .
Advanced Analysis : High-resolution mass spectrometry (HRMS) and X-ray crystallography provide precise molecular weight and stereochemical confirmation. demonstrates HRMS validation (e.g., m/z 393.1417 for a quinoline analog), while UPLC ( ) ensures chromatographic purity in complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.